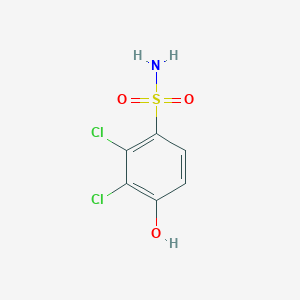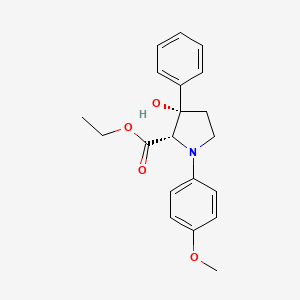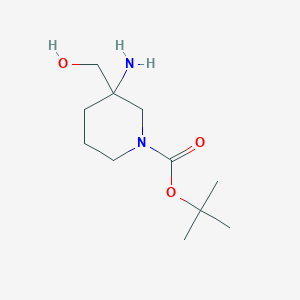![molecular formula C22H20N4O4S B2636254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-65-3](/img/structure/B2636254.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and rings, including a benzo[d][1,3]dioxole ring, a pyridine ring, and a tetrahydrobenzo[d]thiazole ring. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole rings are likely to be planar, while the pyridine ring might be slightly distorted. The presence of the amide and carboxamide groups could also lead to the formation of hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide and carboxamide groups could undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and carboxamide groups could make the compound somewhat soluble in water .科学的研究の応用
Synthesis and Antibacterial Activity
Research efforts have been directed towards the synthesis of novel analogs incorporating the benzo[d]thiazole core, aiming at developing potent antibacterial agents. For instance, Palkar et al. (2017) explored the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, emphasizing the structural potential of the benzo[d]thiazole moiety in combating bacterial infections (Palkar et al., 2017).
Heterocyclic Synthesis
The versatility of compounds structurally related to the target molecule is further highlighted in their use as intermediates for synthesizing diverse heterocyclic compounds. Mohareb et al. (2004) investigated the reactivity of related structures towards various nitrogen nucleophiles, yielding a plethora of heterocyclic derivatives, underscoring the importance of such scaffolds in expanding chemical diversity for potential therapeutic uses (Mohareb et al., 2004).
Antimicrobial and Docking Studies
Talupur et al. (2021) synthesized and characterized compounds with similar structural features, assessing their antimicrobial efficacy and conducting molecular docking studies. Such research underscores the potential of these compounds in serving as leads for developing new antimicrobials, with the added benefit of understanding their mode of action through computational studies (Talupur et al., 2021).
Potential in Cancer Therapy
Compounds with the benzo[d]thiazole moiety have also shown promise in cancer therapy. Research on novel series of benzo[d]thiazole-2-carboxamide derivatives, for example, has highlighted their potential as epidermal growth factor receptor (EGFR) inhibitors, indicating their significance in developing targeted cancer therapies (Zhang et al., 2017).
将来の方向性
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active compounds .
特性
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(14-6-7-16-17(9-14)30-12-29-16)26-22-25-19-15(4-1-5-18(19)31-22)21(28)24-11-13-3-2-8-23-10-13/h2-3,6-10,15H,1,4-5,11-12H2,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUUMMYPZCAHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2636174.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2636177.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)



![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)
![Ethyl 4-hydroxy-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B2636186.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2636192.png)